![molecular formula C7H14ClNO2 B2599979 Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride CAS No. 2241128-30-1](/img/structure/B2599979.png)
Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride” is a chemical compound with the CAS Number: 2241128-30-1 . It has a molecular weight of 179.65 . The IUPAC name for this compound is methyl 2-(1-(methylamino)cyclopropyl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride” is 1S/C7H13NO2.ClH/c1-8-7(3-4-7)5-6(9)10-2;/h8H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride” is a powder . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Biological Evaluation
Methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride and its derivatives are pivotal in the synthesis of complex molecules. For instance, Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, noting that these derivatives are effective inhibitors of certain enzymes relevant to Alzheimer's and Parkinson's diseases. This indicates the compound's relevance in developing therapeutic agents for neurodegenerative disorders (Boztaş et al., 2019).
Ring Enlargement and Polymerization
Research by Shi et al. (2006) on the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes showcases the compound's utility in synthetic chemistry, offering pathways to novel structures (Shi et al., 2006). Moszner et al. (2003) demonstrated the polymerization of cyclic monomers, including those derived from methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride, for material science applications, particularly in creating polymers with unique properties (Moszner et al., 2003).
Drug Synthesis
An interesting application in drug synthesis is demonstrated by Hu Jia-peng (2012) in the improved synthesis of Clopidogrel Sulfate, where derivatives of Methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride serve as critical intermediates. This highlights the compound's significance in pharmaceutical manufacturing processes (Hu Jia-peng, 2012).
Cycloaddition Reactions
Prokopenko et al. (2007) investigated the synthesis and chemical transformations of 2-cyclopropyl-2-diazoacetates, highlighting the versatility of Methyl 2-[1-(methylamino)cyclopropyl]acetate; hydrochloride in cycloaddition reactions. This work opens up avenues for constructing cyclopropyl-substituted pyrazolinecarboxylates and other derivatives, emphasizing the compound's role in synthetic organic chemistry (Prokopenko et al., 2007).
Safety and Hazards
特性
IUPAC Name |
methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-7(3-4-7)5-6(9)10-2;/h8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLUEWBHULGFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2241128-30-1 |
Source


|
| Record name | methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

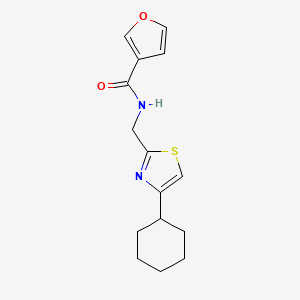
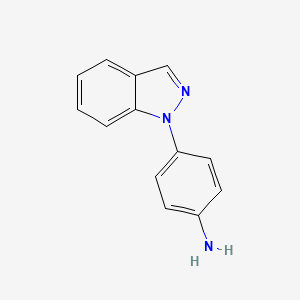

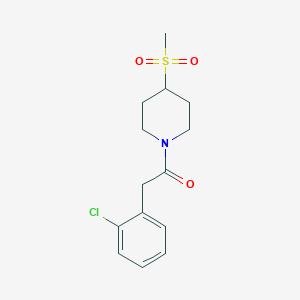
![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)


![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)

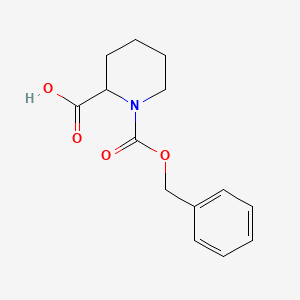
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2599915.png)
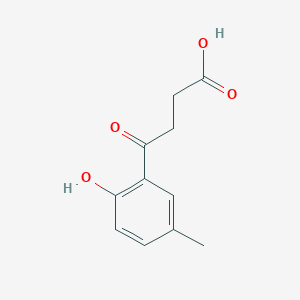
![7-chloro-N-(3,4-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2599918.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2599919.png)